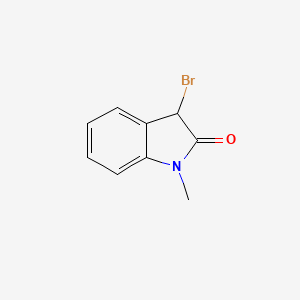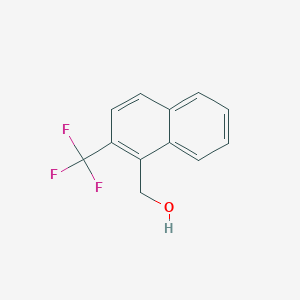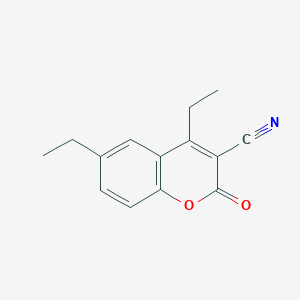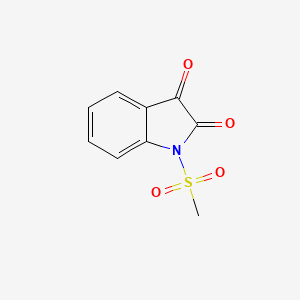
3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system attached to a hydroxypropenal group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the hydroxypropenal group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug that shares a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities to the compound .
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl bis(2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate): A compound with a related purine core structure.
Uniqueness
What sets 3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal apart from these similar compounds is its unique hydroxypropenal group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and offers potential for novel applications in various fields of research.
Propiedades
Número CAS |
70347-40-9 |
|---|---|
Fórmula molecular |
C8H7N5O3 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
(Z)-2-hydroxy-3-[(6-oxo-1,7-dihydropurin-2-yl)amino]prop-2-enal |
InChI |
InChI=1S/C8H7N5O3/c14-2-4(15)1-9-8-12-6-5(7(16)13-8)10-3-11-6/h1-3,15H,(H3,9,10,11,12,13,16)/b4-1- |
Clave InChI |
BQELTNHOTGNIPS-RJRFIUFISA-N |
SMILES isomérico |
C1=NC2=C(N1)C(=O)NC(=N2)N/C=C(/C=O)\O |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=N2)NC=C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















